Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate
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Overview
Description
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core, an alanyl amino group, and a phosphonate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate typically involves multistep organic reactions. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, and ring expansion reactions. These methods aim to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial enzymes, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Quinolone derivatives: Structurally related to naphthyridines, these compounds are known for their antimicrobial properties.
Phosphonate esters: Compounds with similar phosphonate ester groups, used in various industrial and medicinal applications.
Uniqueness
Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate is unique due to its combination of a naphthyridine core, alanyl amino group, and phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
83165-74-6 |
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Molecular Formula |
C21H31N4O6P |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[1-(1-diethoxyphosphorylethylamino)-1-oxopropan-2-yl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H31N4O6P/c1-7-25-12-17(18(26)16-11-10-13(4)22-19(16)25)21(28)23-14(5)20(27)24-15(6)32(29,30-8-2)31-9-3/h10-12,14-15H,7-9H2,1-6H3,(H,23,28)(H,24,27) |
InChI Key |
NWCHQOVHKBYSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(C)C(=O)NC(C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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